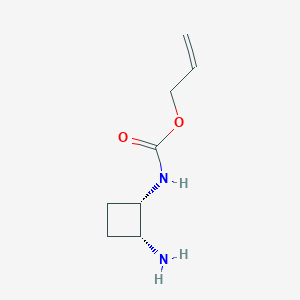
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features an allyl group attached to a carbamate moiety, which is further linked to a chiral aminocyclobutyl group. This unique structure imparts specific reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate typically involves the following steps:
Formation of the Aminocyclobutyl Intermediate: The aminocyclobutyl intermediate can be synthesized through the cyclization of γ-substituted amino acid derivatives or alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates.
Carbamate Formation: The aminocyclobutyl intermediate is then reacted with allyl chloroformate under basic conditions to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The allyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a chiral ligand in enzyme studies.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Mechanism of Action
The mechanism of action of Allyl ((1S,2R)-2-aminocyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a chiral ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Allyl ((1S,2R)-2-nitro-1-phenylpropyl)carbamate: Similar structure with a nitro group instead of an amino group.
tert-Butyl carbamate: Similar carbamate structure but with a tert-butyl group instead of an allyl group.
Uniqueness
Allyl ((1S,2R)-2-aminocyclobutyl)carbamate is unique due to its chiral aminocyclobutyl group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in the development of chiral molecules and enantioselective processes.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
prop-2-enyl N-[(1S,2R)-2-aminocyclobutyl]carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
RLRYTKFSHUYLCU-RQJHMYQMSA-N |
Isomeric SMILES |
C=CCOC(=O)N[C@H]1CC[C@H]1N |
Canonical SMILES |
C=CCOC(=O)NC1CCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















